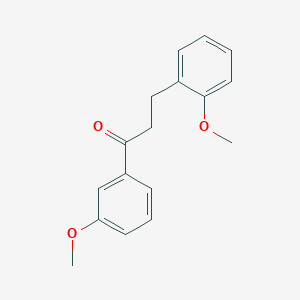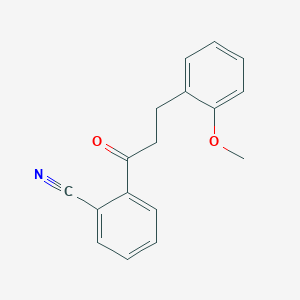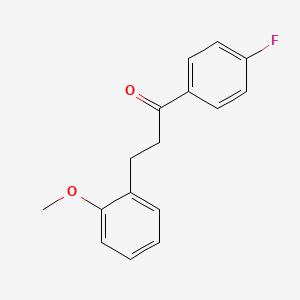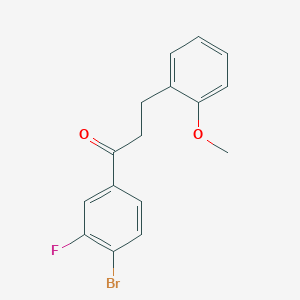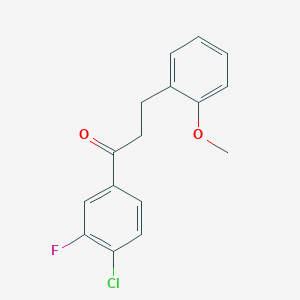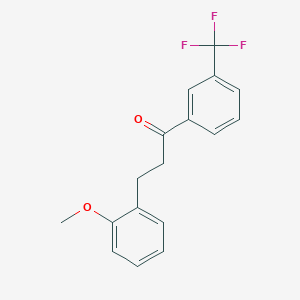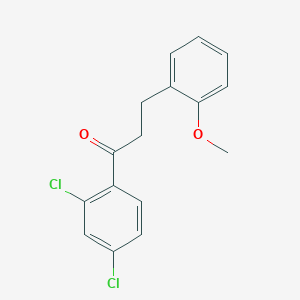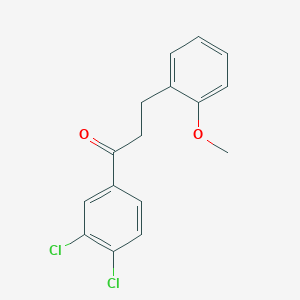
3',5'-Difluoro-3-(4-methoxyphenyl)propiophenone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "3',5'-Difluoro-3-(4-methoxyphenyl)propiophenone" is a fluorinated aromatic ketone derivative, which is structurally related to various compounds synthesized for different applications, including the development of novel polyimides, radioligands, and antimicrobial agents. The presence of the methoxy group and the fluorinated aromatic ring suggests potential for unique chemical properties and reactivity.
Synthesis Analysis
The synthesis of related fluorinated aromatic compounds often involves multiple steps, including coupling reactions, reductions, and specific substitutions. For instance, the synthesis of a novel fluorinated aromatic diamine monomer was achieved by coupling a trifluoromethyl-substituted acetophenone with a nitrophenyl ether, followed by reduction . Similarly, the synthesis of a potential radioligand entailed O-methylation of a fluorinated hydroxybenzophenone, followed by a Schiff reaction . These methods indicate that the synthesis of "3',5'-Difluoro-3-(4-methoxyphenyl)propiophenone" would likely involve strategic functional group manipulations and the use of fluorinated precursors.
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using various spectroscopic techniques, including NMR, IR, and mass spectrometry . The presence of fluorine atoms and a methoxy group in the compound of interest would influence its electronic structure, potentially affecting its reactivity and physical properties. Quantum chemical calculations, as performed for a related compound , could provide insights into the electronic structure of "3',5'-Difluoro-3-(4-methoxyphenyl)propiophenone".
Chemical Reactions Analysis
Fluorinated compounds often exhibit unique reactivity due to the electron-withdrawing nature of the fluorine atoms. For example, the regiospecific allylic bromination of a methoxy-substituted trihaloalkenone was reported, demonstrating the potential for selective halogenation reactions . The synthesis of pyrimidinones from trifluoro-substituted butenones with urea indicates that "3',5'-Difluoro-3-(4-methoxyphenyl)propiophenone" could also undergo cyclocondensation reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated compounds are often characterized by high thermal stability and solubility in polar organic solvents . The introduction of fluorine atoms can also affect the boiling point, melting point, and density of the compound. The specific properties of "3',5'-Difluoro-3-(4-methoxyphenyl)propiophenone" would need to be determined experimentally, but it is likely to share some characteristics with the related compounds described in the literature.
Applications De Recherche Scientifique
Environmental and Health Impact Studies
Environmental Fate and Effects : A study on 3-trifluoromethyl-4-nitrophenol (TFM), a compound with structural elements similar to 3',5'-Difluoro-3-(4-methoxyphenyl)propiophenone, reviews its use in controlling sea lamprey populations in the Great Lakes basin. The research indicates that TFM is not persistent in the environment, is detoxified, and presents minimal long-term toxicological risks, suggesting potential for environmental safety studies of related compounds (Hubert, 2003).
Toxicity Studies : Experimental research on the subacute toxicity of rats exposed to [2,3,5,6-Tetrafluoro-4-(methoxymethyl)phenyl] methyl 2,2-dimethyl-3-(3,3,3-trifluoro-1-propenyl) cyclopropanecarboxylate (TPMDC), a fluorinated compound with some structural similarity, shows that exposure at certain levels can lead to observable symptoms of poisoning, indicating the importance of studying the toxicity profiles of fluorinated compounds (Xiao-jiang, 2010).
Metabolomics and Biochemical Studies
Metabolomics Biomarkers : A systematic review focusing on metabolomics biomarkers for Bisphenol A exposure, a phenolic compound, highlights changes in metabolites related to glycolysis, Krebs cycle, and other pathways after exposure. This suggests that metabolomics can provide insights into the biochemical effects of phenolic compounds, potentially applicable to the study of 3',5'-Difluoro-3-(4-methoxyphenyl)propiophenone (Wang et al., 2018).
Polyphenols and Health : Research on the effects of polyphenols on microbiota, metabolism, and health provides a comprehensive overview of their biological activities and applications in medicine, cosmetics, and food industries. Given the phenolic nature of 3',5'-Difluoro-3-(4-methoxyphenyl)propiophenone, insights from this research could guide its potential applications and safety evaluations (Rajha et al., 2021).
Propriétés
IUPAC Name |
1-(3,5-difluorophenyl)-3-(4-methoxyphenyl)propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F2O2/c1-20-15-5-2-11(3-6-15)4-7-16(19)12-8-13(17)10-14(18)9-12/h2-3,5-6,8-10H,4,7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOUKUWYGDYKPSM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)C2=CC(=CC(=C2)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70644298 |
Source


|
| Record name | 1-(3,5-Difluorophenyl)-3-(4-methoxyphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70644298 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3',5'-Difluoro-3-(4-methoxyphenyl)propiophenone | |
CAS RN |
898776-43-7 |
Source


|
| Record name | 1-Propanone, 1-(3,5-difluorophenyl)-3-(4-methoxyphenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898776-43-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(3,5-Difluorophenyl)-3-(4-methoxyphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70644298 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

